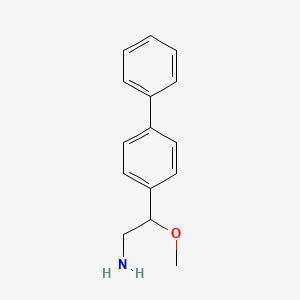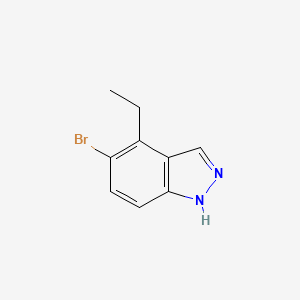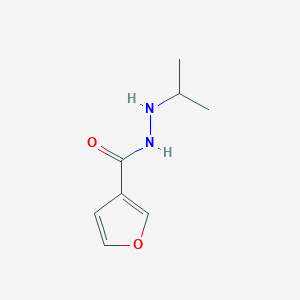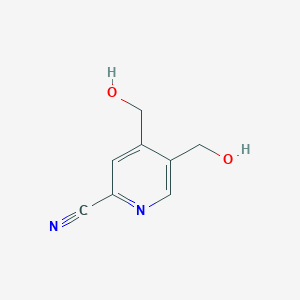
2-Nitro-5-propargyloxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-propargyloxybenzaldehyde is an organic compound with the molecular formula C10H7NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group at the 2-position and a propargyloxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-propargyloxybenzaldehyde typically involves multiple steps. One common method starts with the nitration of benzaldehyde to form 2-nitrobenzaldehyde. This intermediate is then subjected to a substitution reaction with propargyl alcohol under basic conditions to introduce the propargyloxy group at the 5-position. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-5-propargyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The propargyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can react with the propargyloxy group under basic conditions.
Major Products Formed
Oxidation: 2-Nitro-5-propargyloxy-benzoic acid.
Reduction: 2-Amino-5-propargyloxy-benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-propargyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-5-propargyloxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propargyloxy group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzaldehyde: Lacks the propargyloxy group, making it less versatile in certain chemical reactions.
5-Propargyloxy-benzaldehyde: Lacks the nitro group, reducing its reactivity in reduction reactions.
2-Nitro-5-methoxy-benzaldehyde: Similar structure but with a methoxy group instead of a propargyloxy group, affecting its reactivity and applications.
Uniqueness
2-Nitro-5-propargyloxybenzaldehyde is unique due to the presence of both nitro and propargyloxy groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H7NO4 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-nitro-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h1,3-4,6-7H,5H2 |
InChI-Schlüssel |
GGBTYWSLTPUNFO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-amino-4-[[3-(dimethylamino)propyl]amino]benzoate](/img/structure/B8470773.png)



![2-{[5-(3-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8470803.png)

![2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470808.png)



![N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B8470828.png)



